molecular formula C11H14N2OS B11809822 2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde

2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11809822
M. Wt: 222.31 g/mol
InChI Key: RQCCYOAJQLBUBP-UHFFFAOYSA-N
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Description

2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound with a unique structure that combines a thioxo group, a dihydropyridine ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde typically involves cyclization processes or domino reactions. The most popular approaches are based on [3+3], [4+2], or [5+1] cyclization processes . These methods allow for the formation of the thioxo and dihydropyridine rings in a single step, providing a straightforward route to the target compound.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities using optimized reaction conditions and high-throughput techniques . This ensures the availability of the compound for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The thioxo group can participate in redox reactions, influencing oxidative processes in biological systems. The dihydropyridine ring can interact with ion channels and receptors, modulating their activity. These interactions contribute to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioxopyrimidines and their condensed analogs, such as:

Uniqueness

2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of a thioxo group, a dihydropyridine ring, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-(2-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c14-8-13-7-2-1-5-10(13)9-4-3-6-12-11(9)15/h3-4,6,8,10H,1-2,5,7H2,(H,12,15)

InChI Key

RQCCYOAJQLBUBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CNC2=S)C=O

Origin of Product

United States

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